

SHP2 degrader combination therapy synergy validation

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Compound Focus: SHP2 protein degrader-2

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SHP2 Degradation Profile

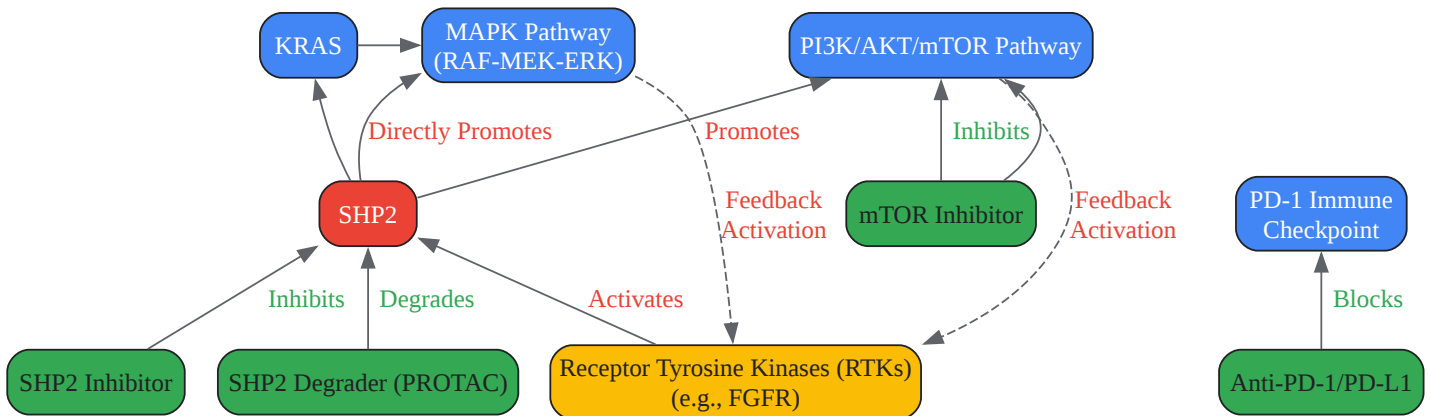
The following table details the profile of a leading SHP2 Proteolysis Targeting Chimera (PROTAC) based on recent publications.

Agent Name	Target	Mechanism	DC ₅₀ (Potency)	In Vivo Efficacy (Xenograft Model)	Key Findings
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| **P9** (PROTAC) [1] | SHP2 | Degradation (Recruits VHL E3 Ligase) | 35.2 ± 1.5 nM | Near-complete tumor regression [1] | • Degradation is **ubiquitin- and proteasome-dependent**. • Shows **superior anti-tumor activity** vs. parent allosteric inhibitor. • Represents the **first SHP2 PROTAC** with excellent in vivo efficacy [1]. |

Rationale for SHP2 Combination Therapies

While clinical data on degrader combinations is still emerging, strong preclinical evidence from SHP2 inhibitor studies provides a clear rationale for several synergistic pairings. The diagram below illustrates the key signaling pathways and potential nodes for combination therapy.



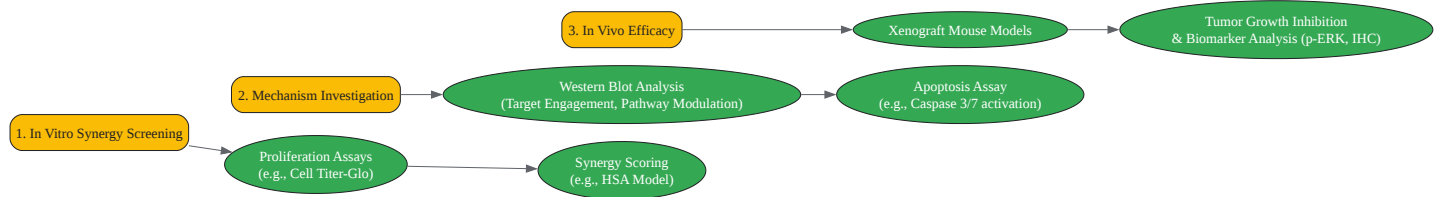
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Based on this mechanistic understanding, the most promising synergistic strategies identified in recent research are summarized below.

- **With RTK/FGFR Inhibitors:** Co-targeting SHP2 and FGFR shows a pronounced synergistic effect in inhibiting the proliferation of FGFR2-driven cancer cells (e.g., gastric cancer KATOIII cells) [2]. Rational design of a single molecule **dual inhibitor (LC-SF-14)** that simultaneously targets both SHP2 and FGFR has been reported, which can avoid the pharmacokinetic complexity of drug combinations [2].
- **With mTOR Inhibitors:** Reactivation of multiple RTKs upon mTOR inhibition is a key resistance mechanism in cancers like HCC. As SHP2 signals downstream of virtually all RTKs, dual blockade of mTOR and SHP2 is highly synergistic *in vitro* and triggers apoptosis. This combination is well-tolerated and outperforms monotherapies in impairing tumor growth in mouse models [3].
- **With Immunotherapy (Anti-PD-1):** SHP2 is a crucial node in the tumor microenvironment. It remodels the immunosuppressive TME by modulating macrophage and T cell functions [4]. SHP2 inhibition in T cells can potentiate anti-tumor immunity, leading to an elevated proportion of cytotoxic CD8⁺ IFN- γ ⁺ T cells [4]. This provides a strong rationale for combining SHP2 degraders with immune checkpoint blockers.

Experimental Validation Workflow

To validate the synergy of a new SHP2 degrader combination, you can adopt an established workflow that progresses from cellular models to *in vivo* confirmation, as exemplified by recent studies [2] [1] [3].



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Current Research Gaps and Next Steps

The field is rapidly evolving, but specific data on combining SHP2 **degraders** with other agents is not yet available in the public literature. The current evidence is based almost entirely on studies using SHP2 **inhibitors**.

To advance your research, I suggest you:

- **Monitor Clinical Trials:** Keep a close watch on clinical trials registered on ClinicalTrials.gov for SHP2-targeting therapies, as they may reveal new combination strategies being tested in humans.
- **Explore New Targets:** Consider investigating combinations with other emerging targets where SHP2 is known to cause resistance, such as KRAS G12C inhibitors [2] or CDK4/6 inhibitors.

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References

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2. Discovery of LC-SF-14, a selective dual inhibitor of SHP2 ... [sciencedirect.com]
3. Rational combination of SHP2 and mTOR inhibition for the ... [pmc.ncbi.nlm.nih.gov]
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